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Introduction and Clinical Context

Intravitreal injection (IVT) has become the most frequently performed intraocular procedure in

ophthalmology, with an estimated 6 million injections annually in the United States alone. The exponential

growth in IVT procedures, driven primarily by anti-vascular endothelial growth factor (anti-VEGF) agents

for retinal diseases, has necessitated optimization of anesthesia protocols to enhance patient comfort,

clinical efficiency, and safety profiles. Topical ocular anesthesia represents the cornerstone of pain

management during these procedures, with various application methods and pharmacological agents

available to clinicians. The ideal topical anesthetic protocol should provide effective analgesia, have a rapid

onset, demonstrate favorable safety profile, and integrate seamlessly into high-volume clinical workflows

without compromising sterility or efficacy.

The clinical significance of optimized anesthesia protocols extends beyond immediate patient comfort. As

retinal diseases typically require repeated injections over extended periods, the experience during each

procedure significantly impacts patient adherence to treatment regimens, ultimately influencing long-term

visual outcomes. Furthermore, in busy clinical settings where dozens of injections may be performed daily,

streamlined anesthesia protocols can substantially improve workflow efficiency and resource utilization.

This comprehensive review synthesizes current evidence and provides detailed protocols for topical ocular
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anesthesia in intravitreal injections, specifically tailored for researchers, scientists, and drug development

professionals engaged in optimizing retinal therapeutics delivery systems.

Current Topical Anesthesia Options & Evidence Base

Pharmacological Agents and Application Methods

Topical Anesthetic Drops: Proparacaine 0.5% and tetracaine 0.5% are the most commonly used

topical anesthetic agents in IVT procedures. Proparacaine is particularly favored for its rapid onset of

action and minimal discomfort during instillation. These agents are typically administered as 1-2 drops

every 5 minutes for 2-3 applications prior to injection. The mechanism of action involves sodium

channel blockade in corneal and conjunctival nerves, preventing initiation and conduction of nerve

impulses. [1] [2]

Anesthetic-Soaked Pledgets: Cotton-tipped applicators soaked with 4% lidocaine or 0.5%

proparacaine can be applied directly to the intended injection site for 30-60 seconds. This method

provides localized anesthesia through concentrated contact with the conjunctival surface and may

provide transient pressure anesthesia that further suppresses nerve conduction. Recent evidence

suggests that pledgets may offer particular benefit in treatment-naïve patients who typically

experience greater procedural anxiety. [3] [1]

Topical Anesthetic Gels: Lidocaine 2-3.5% gel formulations offer extended ocular surface contact

time through their viscous properties. While potentially providing enhanced anesthesia, concerns have

been raised about microbial entrapment and potential increased risk of endophthalmitis, necessitating

careful application technique with adequate povidone-iodine sterilization both before and after gel

administration. [4] [2]

Subconjunctival Anesthesia: Injection of 0.2-0.4 mL of 1-2% lidocaine without epinephrine via a

30-gauge needle provides excellent anesthesia for the injection procedure itself. However, this

approach involves an additional needle stick, may cause subconjunctival hemorrhage, and generates

discomfort during anesthetic administration that some patients find objectionable. [3] [2]
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Combination Formulations: Recent innovations include compounded preparations such as povidone-

iodine 1.25% with proparacaine 0.5%, which simultaneously addresses sterilization and anesthesia

in a single drop. This approach streamlines the injection workflow and reduces procedural time while

maintaining efficacy. [5]

Comparative Efficacy Evidence

Table 1: Pain Score Comparisons Between Anesthetic Methods Based on Systematic Review Data

Study
Investigators

Anesthetic Agent
Used

Application
Method

Pain Rating
(VAS 0-10)

Statistical
Significance

Yau et al [3] 0.5% tetracaine HCl Drop 2.1 ± 2.1 No significant
difference

4% cocaine +
epinephrine

Drop 2.1 ± 1.6

0.5% tetracaine + 4%
lidocaine

Pledget 1.9 ± 2.0

Blaha et al [3] 0.5% proparacaine
HCl

Drop 2.8 (range 0-
8)

No significant
difference

0.5% tetracaine HCl Drop 3.1 (range 0-
10)

0.5% tetracaine + 4%
lidocaine

Pledget 1.4 (range 0-
4)

2% lidocaine Subconjunctival
injection

1.6 (range 0-
6)

Kozak et al [3] 2% lidocaine HCl Gel 1.50 ± 0.39 No significant
difference
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Study
Investigators

Anesthetic Agent
Used

Application
Method

Pain Rating
(VAS 0-10)

Statistical
Significance

2% lidocaine HCl Subconjunctival

injection

1.62 ± 0.39

Davis et al [3] 0.5% proparacaine

HCl

Drop 1.78 ± 1.44 No significant

difference

3.5% lidocaine

hydrochloride

Gel 1.48 ± 1.46

0.5% proparacaine +

4% lidocaine

Pledget 1.75 ± 1.46

A systematic review of anesthesia for intravitreal injections analyzing 12 relevant studies concluded that no

single anesthetic method demonstrated clear superiority over others in terms of pain control efficacy. The

review, which included studies using visual analog scale (VAS) pain scores as the primary outcome measure,

found that pain scores across different anesthetic approaches were broadly comparable, with most ranging

between 1.5-3.0 on a 10-point scale. The lack of standardized pain assessment methodologies and varying

study designs may contribute to the absence of clear superiority for any specific approach. [3]

Table 2: Specialized Anesthetic Formulations and Emerging Approaches

Anesthetic Method Formulation Key Characteristics
Evidence
Level

Ropivacaine +
Proparacaine [6]

0.2% ropivacaine +
0.5% proparacaine

Extended duration anesthesia;
statistically significant pain

reduction vs proparacaine alone
(2.61 vs 3.26, p=0.039)

Prospective
randomized

trial

Chloroprocaine 3% Gel
[7]

FDA-approved topical
ocular gel

Low viscosity (75% less than
alternatives); up to 21.5 minutes
anesthesia; permanent J-code

Clinical trial
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Anesthetic Method Formulation Key Characteristics
Evidence
Level

Compounded

Povidone-Iodine 1.25%
+ Proparacaine 0.5%

[5]

Combination

sterilizing/anesthetic
drop

Streamlined workflow;

eliminates need for separate
sterilization step; maintains

efficacy

Clinical

experience

Cooling Anesthesia [4] -15°C for 10-20

seconds

Non-pharmacologic approach;

well-tolerated; 80% patient
preference over subconjunctival

lidocaine

Prospective

trials

Emerging Anesthesia Modalities

Cooling Anesthesia

Cooling anesthesia represents a novel non-pharmacologic approach to ocular surface anesthesia that utilizes

precisely controlled low temperatures (typically between -10°C to -20°C) applied via a specialized medical

device. The mechanism of action involves transient inhibition of nerve conduction through localized

cooling of conjunctival and episcleral tissues, effectively blocking pain signal transmission during needle

penetration. This approach avoids potential allergic reactions or toxic effects associated with

pharmacological agents while providing rapid-onset anesthesia. [4] [8]

The COOL-1 and COOL-2 trials demonstrated the safety and efficacy of this approach across multiple

injection sessions. The COOL-2 trial specifically evaluated cooling anesthesia at -15°C for 10-15 seconds

over a series of six injections and found consistent pain scores with no serious ocular adverse events.

Notably, over 80% of patients who received cooling anesthesia at -15°C for 10 seconds preferred this

method over their previous anesthesia (subconjunctival lidocaine). The procedural time from anesthesia to

injection was less than 2 minutes, highlighting the potential workflow advantages of this approach in high-

volume clinical settings. [4]

Compounded Combination Formulations
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Integrated antiseptic-anesthetic formulations represent another innovation in IVT anesthesia protocols.

These compounded preparations combine povidone-iodine 1.25% with proparacaine 0.5% in a single

solution, simultaneously addressing the critical needs of ocular surface sterilization and anesthesia. Clinical

experience with this approach demonstrates streamlined workflows through reduced procedural steps,

elimination of betadine-induced stinging and irritation, and decreased patient wait times. Implementation

typically requires a 1-2 week adjustment period for clinical staff, after which the protocol becomes

standardized across the practice. [5]

Standardized Clinical Protocol and Implementation

Pre-injection Preparation

Patient Assessment: Document ocular history including prior injection experiences, anesthetic

responses, and any known drug allergies. Evaluate for conditions that may increase complication risks,

such as pre-existing glaucoma, active ocular infection, or allergies to povidone-iodine or local

anesthetics. [9]

Informed Consent: Obtain comprehensive informed consent discussing indications, risks (including

endophthalmitis, retinal detachment, elevated intraocular pressure, cataract), benefits, and alternatives

to intravitreal injection. [9] [2]

Anesthesia Selection: Determine appropriate anesthetic approach based on patient factors (anxiety

level, prior injection experience, pain sensitivity) and clinical workflow considerations. The decision

pathway below illustrates the selection algorithm:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 13 Tech Support

https://www.modernretina.com/view/transforming-preinjection-protocols
https://www.aao.org/education/clinical-statement/intravitreal-injections-statement
https://www.aao.org/education/clinical-statement/intravitreal-injections-statement
https://eyewiki.org/Intravitreal_Injections
https://www.smolecule.com/products/s520766?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Anesthesia Selection

Assess Patient History
and Preferences

Injection Experience?

Treatment Naïve Previously Experienced

Anesthetic Pledget
(Lidocaine 4%) Highly Anxious/Sensitive Standard Anxiety

Subconjunctival
(Lidocaine 1-2%)

Topical Drops
(Proparacaine 0.5%)

Anesthetic Gel
(Lidocaine 2-3.5%)

Combination Drop
(Povidone-iodine 1.25% +

Proparacaine 0.5%)

Click to download full resolution via product page

Step-by-Step Procedural Workflow

Anesthesia Administration:

For topical drops: Instill 1-2 drops of selected anesthetic (proparacaine 0.5% or tetracaine
0.5%) every 5 minutes for 2-3 applications prior to injection.

For anesthetic pledgets: Apply cotton-tipped applicator soaked with 4% lidocaine or 0.5%
proparacaine directly to superotemporal injection site for 60 seconds.

For anesthetic gels: Apply small amount (0.1-0.2 mL) of lidocaine 2-3.5% gel to injection site
3-5 minutes before procedure.
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For combination formulations: Instill 1-2 drops of povidone-iodine 1.25% with proparacaine

0.5% with cotton swab held over eye for 60 seconds. [1] [5]

Ocular Surface Sterilization:

Apply 5-10% povidone-iodine to eyelids and periorbital skin.

Instill 5% povidone-iodine solution onto ocular surface and allow 30-60 seconds contact time.
For gel anesthetics, apply povidone-iodine both before and after gel administration. [2]

Injection Procedure:

Insert sterile lid speculum or perform manual lid retraction.
Identify injection site 3.5-4.0 mm posterior to limbus in superotemporal or inferotemporal

quadrant.
Administer intravitreal injection using 30-gauge needle with "straight in, straight out" technique.

Apply gentle pressure with cotton-tipped applicator to prevent reflux. [9] [2]

Post-injection Care:

Confirm perfusion of optic nerve head.

Consider anterior chamber paracentesis if significant intraocular pressure elevation occurs.
Document medication, lot number, expiration date, and injection site.

Provide post-procedure instructions including symptoms requiring immediate attention (pain,
vision decrease, floaters, photophobia). [9]

The following workflow diagram summarizes the complete intravitreal injection procedure with integrated

anesthesia steps:
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Patient Preparation

Informed Consent

Surgical Timeout
(Patient, Eye, Medication Verification)

Anesthesia Administration

Ocular Surface Sterilization
(Povidone-iodine 5%)

Lid Speculum Placement

Intravitreal Injection
(3.5-4.0 mm posterior to limbus)

Post-injection Assessment

Significant IOP Elevation?
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Post-procedure Instructions

Procedure Complete

No Anterior Chamber Paracentesis

Yes

Click to download full resolution via product page

Safety, Efficacy and Practical Considerations

Infection Risk Management

The sterility of intravitreal injections remains paramount, with endophthalmitis rates ranging from 0.049%

to 0.056% based on large meta-analyses. Povidone-iodine application represents the most critical step in

preventing infection, with 5% solution applied to the ocular surface for 30-60 seconds providing optimal

antisepsis. The use of topical antibiotics before or after injection remains controversial, with current

evidence suggesting they do not reduce endophthalmitis risk and may promote antimicrobial resistance.

Talking during the procedure should be minimized or performed while facing away from the surgical field,

as oral flora represents a common source of infection. [9] [2]

Ocular Surface Health

Repeated exposure to topical anesthetics and antiseptics can potentially disrupt corneal epithelial integrity

and tear film stability. Benzalkonium chloride-containing preparations should be avoided due to potential

corneal toxicity. Patients receiving frequent injections (typically every 4-8 weeks) should be monitored for

signs of corneal epitheliopathy or conjunctival inflammation. Non-preserved formulations are preferred
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when available. Cooling anesthesia may offer advantages in this regard by eliminating pharmacological

exposure while maintaining effective analgesia. [4] [2]

Procedural Efficiency

In high-volume retina practices, workflow optimization is essential for maintaining clinic efficiency while

ensuring patient safety. Streamlined anesthesia protocols such as combination povidone-iodine/anesthetic

drops or rapid-acting cooling anesthesia can reduce pre-injection time from 20 minutes to under 5 minutes

per patient. These time savings translate directly to increased clinic capacity and reduced patient wait

times. Standardized protocols across clinical staff ensure consistency in patient experience and minimize

variability in outcomes. [4] [5]

Conclusion and Future Directions

Topical ocular anesthesia for intravitreal injections continues to evolve with an expanding array of

pharmacological and technological options. While traditional approaches including drops, pledgets, gels,

and subconjunctival injections remain in widespread use with comparable efficacy, emerging modalities

such as cooling anesthesia and combination formulations offer promising alternatives that may enhance

patient experience and clinical efficiency. The ideal anesthetic protocol must be tailored to individual

patient needs, clinical setting resources, and practitioner expertise while maintaining the highest standards of

safety and sterility.

For researchers and drug development professionals, several areas merit continued investigation:

standardized pain assessment methodologies would facilitate more meaningful comparisons across studies;

long-term ocular surface effects of repeated anesthetic exposure require further characterization; and cost-

effectiveness analyses of newer anesthesia modalities would help guide implementation decisions. As

intravitreal injection volumes continue to grow globally and new therapeutic agents expand clinical

indications, optimized anesthesia protocols will remain essential components of high-quality retinal care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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